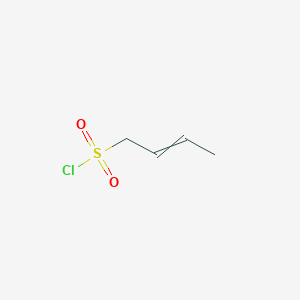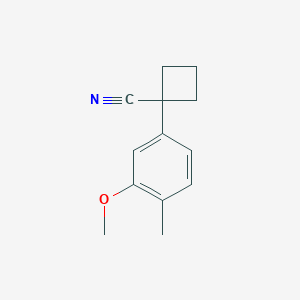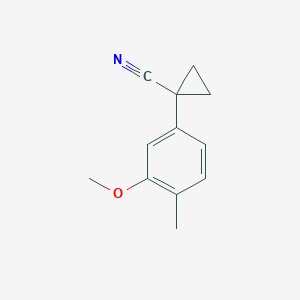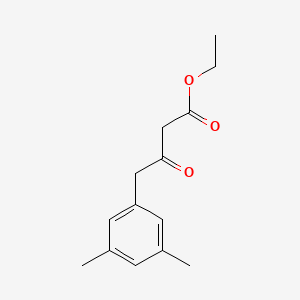
5-(Thiophen-3-yl)pyrimidin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Thiophen-3-yl)pyrimidin-2-ol is a heterocyclic compound that contains both a thiophene ring and a pyrimidine ring. The presence of these two rings makes it an interesting compound for various chemical and biological applications. Thiophene is a sulfur-containing five-membered ring, while pyrimidine is a nitrogen-containing six-membered ring. The combination of these rings in a single molecule can lead to unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-3-yl)pyrimidin-2-ol can be achieved through several methods. One common method involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction produces 4-substituted-6-thiophenopyrimidines, which can then be further modified to obtain the desired compound .
Another method involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by reaction with thiourea to obtain the pyrimidine-thiol derivative. This derivative can then be converted to this compound through various chemical transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The key steps include the preparation of the starting materials, the cyclization or condensation reactions, and the purification of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings.
化学反应分析
Types of Reactions
5-(Thiophen-3-yl)pyrimidin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can yield a wide range of substituted pyrimidine and thiophene derivatives.
科学研究应用
5-(Thiophen-3-yl)pyrimidin-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the development of new synthetic methodologies.
Biology: The compound has shown potential as an antioxidant and anti-inflammatory agent.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 5-(Thiophen-3-yl)pyrimidin-2-ol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It can also exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes .
In terms of its cytotoxic activity, the compound can induce apoptosis in cancer cells by activating various signaling pathways and inhibiting key enzymes involved in cell proliferation .
相似化合物的比较
5-(Thiophen-3-yl)pyrimidin-2-ol can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds also contain a thiophene ring and exhibit similar biological activities, including anti-inflammatory and antimicrobial properties.
Pyrimidine derivatives: These compounds contain a pyrimidine ring and are known for their anticancer and antiviral activities.
The uniqueness of this compound lies in the combination of both thiophene and pyrimidine rings, which can lead to enhanced biological activities and unique chemical properties.
Similar Compounds
- 4-(Thiophen-2-yl)pyrimidine
- 6-(Thiophen-2-yl)pyrimidine
- 2-(Thiophen-2-yl)pyrimidine
- 4-(Thiophen-3-yl)pyrimidine
These compounds share structural similarities with this compound and exhibit comparable biological activities.
属性
CAS 编号 |
1111113-74-6 |
|---|---|
分子式 |
C8H6N2OS |
分子量 |
178.21 g/mol |
IUPAC 名称 |
5-thiophen-3-yl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C8H6N2OS/c11-8-9-3-7(4-10-8)6-1-2-12-5-6/h1-5H,(H,9,10,11) |
InChI 键 |
LVSXKHUUGPIHCV-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=C1C2=CNC(=O)N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol](/img/structure/B11723048.png)






![6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11723088.png)




